

The Structure-Activity Relationship of MS159: A First-in-Class NSD2 PROTAC Degradator

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Compound of Interest

Compound Name: MS159

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MS159 is a pioneering proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the nuclear receptor binding SET domain protein 2 (NSD2).[1][2][3][4] As a bifunctional molecule, **MS159** links a selective NSD2-PWWP1 antagonist, UNC6934, to a ligand for the cereblon (CRBN) E3 ligase, thereby hijacking the ubiquitin-proteasome system to target NSD2 for degradation.[1] This document provides a comprehensive overview of the structure-activity relationship (SAR) of **MS159**, detailing its mechanism of action, experimental protocols, and the effects of structural modifications on its degradation capabilities and anti-proliferative effects in cancer cells.

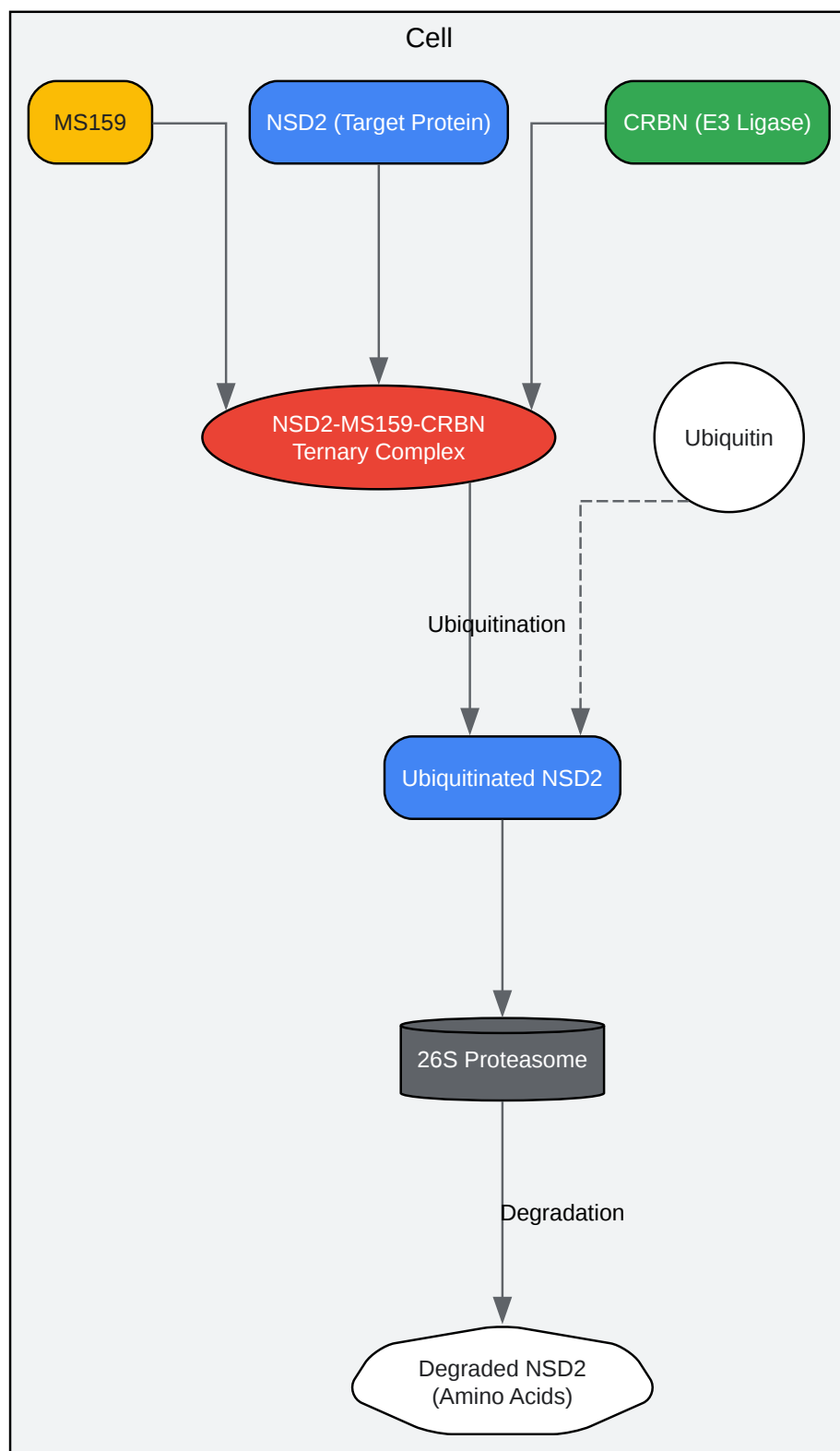
Quantitative Analysis of MS159 and Analogs

A brief but informative structure-activity relationship study was conducted to arrive at the optimal design of **MS159**. [1] The following table summarizes the key quantitative data for **MS159** and its negative controls, **MS159N1** and **MS159N2**.

Compound	Description	Target Binding (Kd)	NSD2 Degradation (DC50)	Max Degradation (Dmax)
MS159 (Compound 9)	Connects UNC6934 to a CRBN E3 ligase ligand.[1]	1.1 μ M (for NSD2-PWWP1) [3]	5.2 μ M in 293FT cells (48h)[3]	>82%
MS159N1 (Compound 17)	Structurally similar to MS159 but with diminished binding to the CRBN E3 ligase. [1][2]	-	Ineffective at degrading NSD2. [1][2]	-
MS159N2 (Compound 18)	Structurally similar to MS159 but with diminished binding to NSD2. [1][2]	-	Ineffective at degrading NSD2. [1][2]	-

Mechanism of Action and Signaling Pathway

MS159 operates through the PROTAC mechanism, inducing the formation of a ternary complex between NSD2 and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of NSD2, marking it for degradation by the 26S proteasome.[1] Interestingly, **MS159** also induces the degradation of CRBN neo-substrates, including the transcription factors IKZF1 and IKZF3, while not affecting others like GSPT1.[1][2] This degradation of IKZF1 and IKZF3 is also dependent on the ubiquitin-proteasome system and CRBN.[3]



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Figure 1: Mechanism of action of **MS159**-mediated NSD2 degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **MS159**.

Cell Lines and Culture

- 293FT Cells: Used for initial degradation studies.
- KMS11 and H929 Cells: Multiple myeloma cell lines used to assess the anti-proliferative effects of **MS159**.[\[1\]](#)

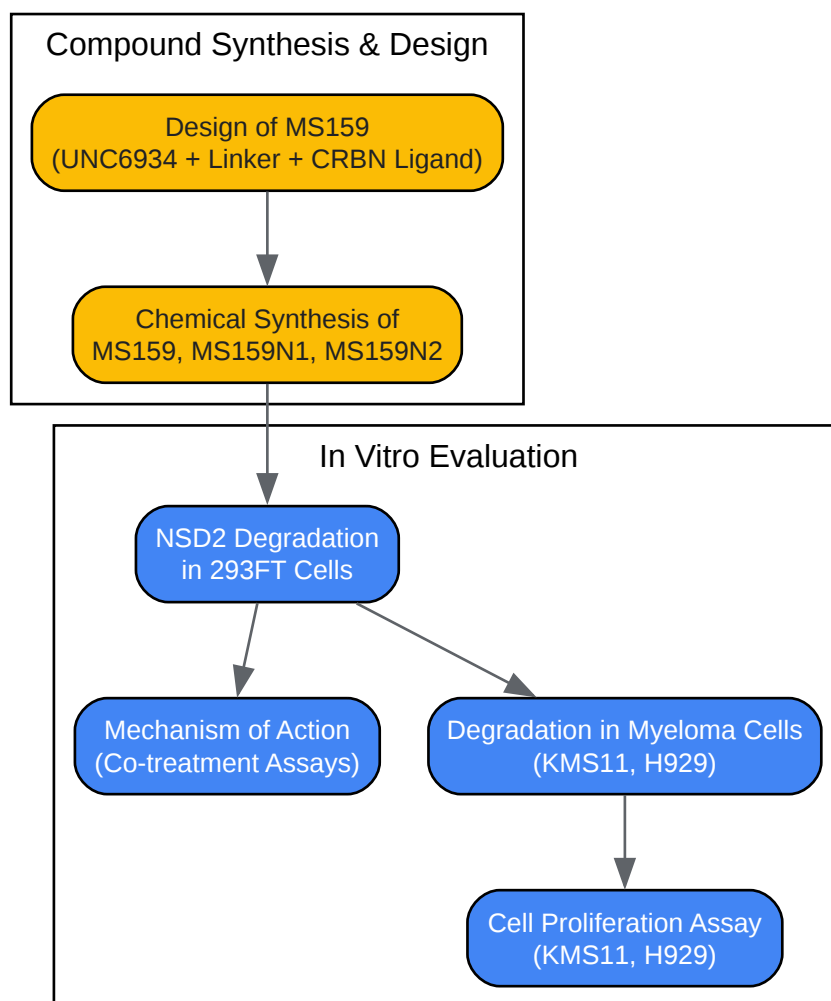
Western Blotting for Protein Degradation

- Cell Treatment: Cells were treated with **MS159** at various concentrations (e.g., 0.5-10 μ M) for different time points (e.g., up to 48 hours).[\[3\]](#)
- Co-treatment for Mechanistic Studies: To confirm the mechanism of action, 293FT cells were co-treated with 5 μ M of **MS159** and one of the following: 10 μ M of pomalidomide (a CRBN ligand), 5 μ M of UNC6934 (an NSD2-PWWP1 antagonist), 5 μ M of MG132 (a proteasome inhibitor), or 10 μ M of MLN4924 (a neddylation inhibitor).[\[1\]](#)
- Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
- SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH).
- Detection: Membranes were incubated with secondary antibodies and visualized.

Cell Proliferation Assays

- Cell Seeding: KMS11 and H929 cells were seeded in appropriate multi-well plates.
- Compound Treatment: Cells were treated with DMSO (vehicle control), **MS159**, **MS159N1**, **MS159N2**, or UNC6934 at a concentration of 2.5 μ M for 8 days.[\[1\]](#)
- Viability Assessment: Cell viability was measured using a suitable assay (e.g., CellTiter-Glo).

- Data Analysis: Relative cell viability was calculated and compared to the DMSO control.



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Figure 2: Experimental workflow for the characterization of **MS159**.

Structure-Activity Relationship Insights

The development of **MS159** and its negative controls provides critical insights into the structural requirements for its activity:

- Requirement of Both Binding Moieties: The inactivity of **MS159N1** and **MS159N2**, which have diminished binding to CRBN and NSD2 respectively, demonstrates that both the

recruitment of the E3 ligase and the binding to the target protein are essential for the degradation activity of the PROTAC.[1][2]

- **Linker Composition:** While not extensively detailed in the initial reports, the linker connecting the NSD2 binder and the CRBN ligand is a critical component of any PROTAC. Its length and composition influence the formation and stability of the ternary complex, thereby affecting degradation efficiency. The specific linker used in **MS159** was effective in inducing the degradation of NSD2.
- **Neosubstrate Degradation:** The observation that **MS159** also degrades IKZF1 and IKZF3 suggests that the ternary complex formed by **MS159** brings these proteins into proximity with the CRBN E3 ligase, leading to their ubiquitination and degradation.[1] This highlights a potential for off-target effects or, conversely, a beneficial polypharmacology.

Conclusion

MS159 represents a significant advancement in the development of chemical probes to study the biological functions of NSD2. The structure-activity relationship data, though concise, clearly establishes the necessity of a tripartite structure for its function. The detailed experimental protocols provide a foundation for further research into the therapeutic potential of NSD2 degradation in multiple myeloma and other malignancies. The dual degradation of NSD2 and the Ikaros family of transcription factors by **MS159** warrants further investigation to elucidate the full scope of its biological activity.

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